(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
Cholesterol is a waxy, fat-like substance found in all cells of the body. It is essential for the formation of cell membranes, certain hormones, and vitamin D. While the body needs cholesterol to function properly, excessive levels can lead to health issues such as heart disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesterol synthesis involves a complex series of reactions starting from acetyl-CoA. The pathway includes the formation of HMG-CoA, mevalonate, isopentenyl pyrophosphate, squalene, and finally cholesterol . The key steps are:
HMG-CoA Synthesis: Acetyl-CoA units are converted to HMG-CoA.
Mevalonate Synthesis: HMG-CoA is reduced to mevalonate.
Isopentenyl Pyrophosphate Synthesis: Mevalonate is converted to isopentenyl pyrophosphate.
Squalene Synthesis: Isopentenyl pyrophosphate units are polymerized to form squalene.
Lanosterol Formation: Squalene undergoes cyclization to form lanosterol.
Cholesterol Formation: Lanosterol is converted to cholesterol through several steps involving demethylation and reduction.
Industrial Production Methods: Industrial production of cholesterol often involves extraction from animal sources, such as liver and egg yolk, followed by purification processes. The biosynthesis pathway in microorganisms is also explored for large-scale production .
Chemical Reactions Analysis
Cholesterol undergoes various chemical reactions, including:
Oxidation: Cholesterol can be oxidized to form oxysterols, which are important in cellular signaling.
Reduction: Reduction reactions can convert cholesterol to cholestanol.
Substitution: Cholesterol can undergo substitution reactions to form esters, such as cholesteryl esters, which are stored in cells
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include oxysterols, cholestanol, and cholesteryl esters .
Scientific Research Applications
Cholesterol has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing steroid hormones and other bioactive compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its involvement in cardiovascular diseases and as a target for cholesterol-lowering drugs.
Industry: Utilized in the production of cosmetics, food additives, and pharmaceuticals .
Mechanism of Action
Cholesterol exerts its effects through several mechanisms:
Cell Membrane Structure: It maintains membrane fluidity and permeability.
Steroid Hormone Synthesis: Cholesterol is a precursor for steroid hormones like cortisol and testosterone.
Bile Acid Formation: It is converted to bile acids, which aid in fat digestion.
Regulation of Gene Expression: Cholesterol and its derivatives can regulate gene expression by interacting with nuclear receptors
Comparison with Similar Compounds
Cholesterol is often compared with other sterols and stanols:
Plant Sterols (Phytosterols): Similar in structure to cholesterol but found in plants. They can reduce cholesterol absorption in the gut.
Stanols: Saturated derivatives of sterols, also found in plants and used to lower cholesterol levels .
Cholesterol is unique due to its critical role in animal cell membranes and its involvement in the synthesis of essential biomolecules .
Properties
Molecular Formula |
C27H46O |
---|---|
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19?,21?,22?,23?,24?,25?,26-,27+/m0/s1 |
InChI Key |
HVYWMOMLDIMFJA-WEWVNJLASA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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